BenchChemオンラインストアへようこそ!

N-Methyl-N-(3,4,5-trimethoxybenzyl)pyridin-4-amine hydrochloride

Tubulin Colchicine Binding Site Competitive Radioligand Displacement Target Engagement Profiling

N-Methyl-N-(3,4,5-trimethoxybenzyl)pyridin-4-amine hydrochloride (CAS 1185303-85-8, molecular formula C₁₆H₂₁ClN₂O₃, molecular weight 324.80 g/mol) is a synthetic small molecule belonging to the class of trimethoxyphenyl (TMP) pyridine derivatives, a structural family extensively studied for targeting the colchicine-binding site of tubulin as microtubule-destabilizing agents. The compound contains the signature 3,4,5-trimethoxybenzyl pharmacophore linked via an N-methyl-aminomethylene bridge to a pyridin-4-yl moiety, a scaffold arrangement that has yielded clinical candidates such as combretastatin A-4 phosphate (CA-4P).

Molecular Formula C16H21ClN2O3
Molecular Weight 324.80 g/mol
Cat. No. B15244459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-N-(3,4,5-trimethoxybenzyl)pyridin-4-amine hydrochloride
Molecular FormulaC16H21ClN2O3
Molecular Weight324.80 g/mol
Structural Identifiers
SMILESCN(CC1=CC(=C(C(=C1)OC)OC)OC)C2=CC=NC=C2.Cl
InChIInChI=1S/C16H20N2O3.ClH/c1-18(13-5-7-17-8-6-13)11-12-9-14(19-2)16(21-4)15(10-12)20-3;/h5-10H,11H2,1-4H3;1H
InChIKeyBDAYFYMMNSHTSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-N-(3,4,5-trimethoxybenzyl)pyridin-4-amine Hydrochloride: Chemical Identity and Structural Classification for Procurement


N-Methyl-N-(3,4,5-trimethoxybenzyl)pyridin-4-amine hydrochloride (CAS 1185303-85-8, molecular formula C₁₆H₂₁ClN₂O₃, molecular weight 324.80 g/mol) is a synthetic small molecule belonging to the class of trimethoxyphenyl (TMP) pyridine derivatives, a structural family extensively studied for targeting the colchicine-binding site of tubulin as microtubule-destabilizing agents [1]. The compound contains the signature 3,4,5-trimethoxybenzyl pharmacophore linked via an N-methyl-aminomethylene bridge to a pyridin-4-yl moiety, a scaffold arrangement that has yielded clinical candidates such as combretastatin A-4 phosphate (CA-4P) [2]. Commercially, the hydrochloride salt is available at ≥98% purity (NLT 98%) from suppliers operating under ISO-certified quality systems, making it suitable as a reference standard or synthetic intermediate in pharmaceutical R&D .

Why N-Methyl-N-(3,4,5-trimethoxybenzyl)pyridin-4-amine Hydrochloride Cannot Be Interchanged with Broader Trimethoxyphenyl Pyridine Analogs Without Loss of Binding Fidelity


The 3,4,5-trimethoxyphenyl (TMP) pyridine class exhibits extreme sensitivity of tubulin-binding potency to subtle structural modifications, meaning even closely related analogs within this family cannot be assumed equipotent without experimental verification. Within a single published series of trimethoxyphenyl pyridine derivatives evaluated under identical conditions, tubulin polymerization IC₅₀ values spanned over two orders of magnitude—from 8.92 nM for the most potent compound (VI) to 31.86 nM for the weakest active analog—despite all sharing the core TMP-pyridine motif [1]. This steep structure–activity relationship (SAR) gradient demonstrates that the precise regioisomeric arrangement of the pyridine nitrogen, the N-methyl substitution pattern, and the methylene linker geometry each independently govern the compound's ability to occupy the colchicine-binding pocket and displace the radioligand. Consequently, generic substitution—even with another TMP-pyridine derivative that differs by a single methyl or positional isomer—carries a scientifically material risk of introducing an agent with an entirely different potency profile, target engagement kinetics, and selectivity fingerprint. Procurement decisions for this compound must therefore be anchored to its specific molecular identity (CAS 1185303-85-8) and the binding data uniquely associated with that structure.

Quantitative Differentiation Evidence: N-Methyl-N-(3,4,5-trimethoxybenzyl)pyridin-4-amine Hydrochloride vs. Key Comparators in Tubulin Binding and Functional Assays


Colchicine-Site Binding Affinity: Target Compound Demonstrates Sub-Micromolar Competitive Displacement vs. Colchicine and Paclitaxel

N-Methyl-N-(3,4,5-trimethoxybenzyl)pyridin-4-amine hydrochloride, as its free base (CHEMBL455138), was evaluated for competitive displacement of [³H]colchicine from porcine biotinylated tubulin via scintillation proximity assay (SPA) and for inhibition of tubulin polymerization. The compound displaced [³H]colchicine with an IC₅₀ of 400 nM and inhibited tubulin polymerization with an IC₅₀ of 520 nM. Critically, it showed no meaningful displacement of [³H]paclitaxel (IC₅₀ = 100,000 nM), confirming selective engagement at the colchicine-binding site rather than the taxane site [1]. This establishes a dual-binding selectivity profile—colchicine-site binding with a ~250-fold selectivity window over the paclitaxel site—that is not automatically shared by all TMP derivatives and must be verified on a compound-by-compound basis.

Tubulin Colchicine Binding Site Competitive Radioligand Displacement Target Engagement Profiling

Tubulin Polymerization Inhibition: Target Compound Exhibits 10- to 17-Fold Weaker Activity Than Lead TMP-Pyridine Analog VI, Defining a Distinct Potency Tier for SAR Analysis

When compared to the most potent TMP-pyridine derivative reported in the literature—compound VI, which inhibited tubulin polymerization with an IC₅₀ of 8.92 nM under a similar turbidimetric assay format—this compound (IC₅₀ = 520 nM) is approximately 58-fold less potent [1][2]. This places the target compound in a distinct intermediate-potency tier ideal for use as a reference comparator, a chemical probe for structure–activity relationship (SAR) studies, or a calibration standard in screening campaigns. Its substantial potency separation from the class-leading analog VI provides a wide dynamic range for detecting assay variability, optimizing assay conditions, and benchmarking new derivatives. No single 'generic' TMP-pyridine potency value exists—each regioisomer and substitution variant occupies a defined position on the potency continuum, and this compound's position at approximately 520 nM represents a well-characterized, intermediate-affinity reference point within the colchicine-site inhibitor landscape that is more potent than analogs such as CHEMBL3427378 (tubulin assembly IC₅₀ = 1,100 nM) [3].

Tubulin Polymerization Inhibition Structure–Activity Relationship (SAR) Potency Tiering

In Silico Binding Site Characterization: Molecular Docking Supports Colchicine-Site Occupation Consistent with TMP-Pyridine Pharmacophore Class

Molecular docking studies on structurally related triazolylthioacetone derivatives bearing the identical pyridine and 3,4,5-trimethoxybenzyl fragments—as present in this compound—demonstrate that the TMP moiety engages the colchicine-binding pocket in a manner analogous to established CBS inhibitors such as CA-4 [1]. The most potent analog in that series (IIc) occupied the colchicine-binding site through hydrophobic interactions and hydrogen bonding with key residues including CYS241, a critical anchoring contact consistently identified across multiple TMP-pyridine series [2]. Although docking data for the specific N-methyl-N-(3,4,5-trimethoxybenzyl)pyridin-4-amine scaffold has not been published as a discrete study, the presence of the conserved TMP pharmacophore linked to a pyridine ring via a methylene bridge strongly predicts a shared colchicine-site binding mode across this compound class. Computational modeling thus supports the classification of this compound as a CBS-targeting agent, consistent with its experimental colchicine displacement data (IC₅₀ = 400 nM).

Molecular Docking Colchicine-Binding Site Computational Chemistry

Procurement-Grade Purity Specification: NLT 98% Purity Under ISO-Certified Quality Management Enables Reproducible Research Use

N-Methyl-N-(3,4,5-trimethoxybenzyl)pyridin-4-amine hydrochloride is commercially supplied at NLT 98% purity under an ISO-certified quality management system, as specified by the product data sheet from MolCore (Product No. MC663700) . This purity specification is directly relevant for reproducible research use: at NLT 98%, the maximum total impurity burden is ≤2%, reducing the probability that observed biological activity arises from a contaminating species rather than the target compound itself. In tubulin polymerization assays where IC₅₀ values are determined at sub-micromolar concentrations (e.g., 520 nM), a 2% impurity with even modest tubulin activity could theoretically contribute to signal. Contrast this with compounds offered only at ≥95% purity—a 5% impurity window increases this risk 2.5-fold. For quantitative SAR campaigns and head-to-head comparator studies where potency differences of 2- to 5-fold are considered meaningful, the tighter purity specification provides a foundation for data integrity that lower-purity alternatives may not reliably deliver.

Analytical Chemistry Quality Control Research-Grade Procurement

Recommended Application Scenarios for N-Methyl-N-(3,4,5-trimethoxybenzyl)pyridin-4-amine Hydrochloride Based on Quantitative Differentiation Evidence


Calibration Standard for Tubulin Polymerization Screening Cascades Targeting the Colchicine-Binding Site

With a well-characterized tubulin polymerization IC₅₀ of 520 nM and confirmed colchicine-site selectivity (400 nM displacement IC₅₀ vs. 100,000 nM for the paclitaxel site), this compound serves as an intermediate-affinity calibration standard for high-throughput tubulin polymerization screening cascades [1]. Its position between the most potent class members (e.g., compound VI, IC₅₀ = 8.92 nM) and weaker analogs (e.g., CHEMBL3427378, IC₅₀ = 1,100 nM) provides a mid-range reference that enables detection of both sensitivity loss and gain across the assay dynamic range. Unlike using colchicine alone, which occupies only the extreme high-potency end, incorporating this intermediate-affinity compound improves Z'-factor determination and inter-plate variability assessment in screening campaigns where novel CBS inhibitors are sought across a wide potency spectrum.

Reference Compound for Structure–Activity Relationship (SAR) Studies of Pyridine-Regioisomeric Effects on Tubulin Binding

The precise molecular architecture of this compound—a pyridin-4-yl moiety linked via an N-methyl-aminomethylene bridge to the 3,4,5-trimethoxybenzyl pharmacophore—represents a specific regioisomeric arrangement whose tubulin-binding properties differ measurably from pyridin-2-yl and pyridin-3-yl positional isomers [1]. By using this compound as a fixed-reference control in SAR studies, medicinal chemistry teams can systematically quantify how pyridine nitrogen position, methyl linker substitution, and trimethoxybenzyl ring geometry modulate colchicine-site affinity. The quantitative potency tier defined by the 520 nM IC₅₀ provides a baseline against which new synthetic derivatives can be directly compared, enabling go/no-go decisions based on whether modifications improve or degrade binding relative to this established reference point [2].

Selectivity Control for Orthogonal Target Engagement Assays in Tubulin-Targeted Drug Discovery

The experimentally confirmed ~250-fold binding selectivity for the colchicine site over the taxane site makes this compound an ideal selectivity control in orthogonal target engagement assays [1]. When screening libraries for novel tubulin-binding agents, this compound can be used to validate that an assay detects colchicine-site binders while discriminating against taxane-site binders—a critical quality control step that prevents false-positive triage of taxane-site hits into CBS-targeted programs. Its negligible paclitaxel displacement activity (IC₅₀ = 100,000 nM) defines the assay's noise floor for taxane-site cross-reactivity, a quantitative benchmark that generic 'tubulin inhibitor' reference compounds may not provide.

Synthetic Intermediate for Diversification of Trimethoxyphenyl Pyridine Chemical Libraries

As a commercially available building block at NLT 98% purity under ISO-certified quality management, this compound provides a reliable starting material for the parallel synthesis of TMP-pyridine derivative libraries [1]. The presence of the secondary amine functionality and the pyridine ring enables further derivatization through N-alkylation, acylation, reductive amination, or metal-catalyzed cross-coupling reactions. The 98% purity specification and ISO quality system reduce the variability introduced by starting-material impurities during library synthesis, thereby improving the interpretability of subsequent biological screening data—a procurement-relevant advantage when planning multi-step parallel synthesis campaigns where batch-to-batch consistency is critical.

Quote Request

Request a Quote for N-Methyl-N-(3,4,5-trimethoxybenzyl)pyridin-4-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.